- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,
Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)
94413-64-6 structure
Product Name:methyl 2-cyanopyridine-4-carboxylate
Numéro CAS:94413-64-6
Le MF:C8H6N2O2
Mégawatts:162.145441532135
MDL:MFCD07367894
CID:798592
PubChem ID:12132796
Update Time:2025-07-18
methyl 2-cyanopyridine-4-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-cyanoisonicotinate
- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- 2-Cyano-isonicotinic acid methyl ester
- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
- methyl 2-cyanopyridine-4-carboxylate
- 6-Methoxyindole
- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
- 2-Cyano-4-carbomethoxypyridine
- ORVHMLCJEKDDAX-UHFFFAOYSA-N
- BCP09229
- 2-Cyanoisonicotinic acid methyl ester
- AB31346
- Isonicotinic acid, 2-cyano-, methyl ester (6CI)
- Methyl 2-cyano-4-pyridinecarboxylate (ACI)
- CS-W006243
- EN300-100141
- DTXSID50478210
- J-522008
- MFCD07367894
- Z1198172047
- AC-14227
- AKOS006286048
- Methyl2-cyanoisonicotinate
- SCHEMBL2224335
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- AS-18621
- 94413-64-6
- DB-079874
- SY029349
-
- MDL: MFCD07367894
- Piscine à noyau: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
- La clé Inchi: ORVHMLCJEKDDAX-UHFFFAOYSA-N
- Sourire: N#CC1C=C(C(OC)=O)C=CN=1
Propriétés calculées
- Qualité précise: 162.04300
- Masse isotopique unique: 162.042927438g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 218
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 63
- Le xlogp3: 0.8
Propriétés expérimentales
- Dense: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 107-109 ºC
- Point d'ébullition: 296.6°C at 760 mmHg
- Point d'éclair: 133.2°C
- Indice de réfraction: 1.536
- Solubilité: Légèrement soluble (6,2 G / l) (25 ºC),
- Coefficient de répartition de l'eau: Slightly Soluble in water (6.2 g/L) (25°C).
- Le PSA: 62.98000
- Le LogP: 0.73988
methyl 2-cyanopyridine-4-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302+H312+H332-H315-H319-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Niveau de danger:6.1
- Conditions de stockage:Inert atmosphere,Room Temperature
methyl 2-cyanopyridine-4-carboxylate Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
methyl 2-cyanopyridine-4-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-1g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-5g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 5g |
148.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-10g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 10g |
212.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-25g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 25g |
425.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-100g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 100g |
1194.00 | 2021-06-01 | |
| Fluorochem | 077572-1g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 077572-5g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 95% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 077572-10g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 95% | 10g |
£39.00 | 2022-03-01 | |
| Fluorochem | 077572-25g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 95% | 25g |
£67.00 | 2022-03-01 | |
| TRC | C987555-500mg |
2-Cyano-4-pyridinecarboxylic Acid Methyl Ester |
94413-64-6 | 500mg |
$207.00 | 2023-05-18 |
methyl 2-cyanopyridine-4-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 30 °C; 8 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- C-H Cyanation of 6-Ring N-Containing Heteroaromatics, Chemistry - A European Journal, 2017, 23(59), 14733-14737
Méthode de production 3
Conditions de réaction
1.1 Reagents: Trifluoroacetic anhydride , Diisopropylethylamine Solvents: Ethyl acetate ; 30 °C; 4 h, 30 °C
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
Référence
- Preparation of Tpiroxostat crystal form I, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2.5 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Référence
- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Référence
- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Référence
- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
Référence
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite, Organic Letters, 2022, 24(34), 6341-6345
Méthode de production 8
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0.5 °C; 6 h, 0.5 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
Référence
- Process for preparation of Topiroxostat, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 48 h, 20 - 21 °C
1.2 3 h, 65 °C
1.2 3 h, 65 °C
Référence
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations, Nature (London, 2023, 615(7950), 67-72
Méthode de production 10
Conditions de réaction
1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ; 5 h, 80 °C
Référence
- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
Référence
- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 20 h, reflux
Référence
- Method for synthesizing impurity of topiroxostat, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
Référence
- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Référence
- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Référence
- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 120 °C
Référence
- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ; 6 h, rt → reflux; reflux → rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
Référence
- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistry, Tetrahedron, 2016, 72(51), 8470-8478
Méthode de production 18
Conditions de réaction
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ; overnight, 50 °C
Référence
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Référence
- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,
methyl 2-cyanopyridine-4-carboxylate Raw materials
- Methyl 2-bromoisonicotinate
- 2-cyanopyridine-4-carboxylic acid
- methyl 2-carbamoylisonicotinate
- Methyl Isonicotinate N-Oxide
- pyridine-2-carbonitrile
- Methyl nicotinate 1-oxide
- Methyl isonicotinate
- Methyl 2-Methylisonicotinic acid
- trimethylsilanecarbonitrile
methyl 2-cyanopyridine-4-carboxylate Preparation Products
methyl 2-cyanopyridine-4-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate
Numéro de commande:A855307
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:54
Prix ($):552.0
Courriel:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER
Numéro de commande:sfd6844
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:34
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:94413-64-6)托匹司他中间体一
Numéro de commande:LE27030041
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 13:02
Prix ($):discuss personally
Courriel:18501500038@163.com
methyl 2-cyanopyridine-4-carboxylate Littérature connexe
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Related Categories
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridine
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridiniques et leurs dérivés Acides carboxyliques pyridine
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate
Pureté:99%
Quantité:500g
Prix ($):552.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête